molecular formula C16H11ClN4 B11443819 5-Chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

5-Chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11443819
M. Wt: 294.74 g/mol
InChI Key: IXWIAMCLVVGXLI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 5-position and a 4-methylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chloroquinazoline in the presence of a base, such as sodium ethoxide, to form the desired triazoloquinazoline ring system . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the combination of the triazole and quinazoline rings

Properties

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

5-chloro-3-(4-methylphenyl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C16H11ClN4/c1-10-6-8-11(9-7-10)14-16-18-15(17)12-4-2-3-5-13(12)21(16)20-19-14/h2-9H,1H3

InChI Key

IXWIAMCLVVGXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl

Origin of Product

United States

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